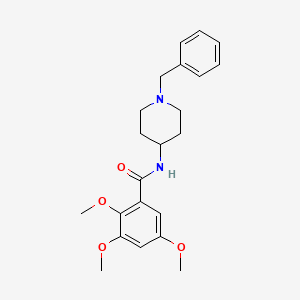![molecular formula C21H42O4 B14366130 2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane CAS No. 93177-43-6](/img/structure/B14366130.png)
2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a methoxy group and a tetradecyloxy group attached to a propan-2-yl chain, which is further connected to an oxirane ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane can be achieved through several methods. One common approach involves the reaction of 1-methoxy-3-(tetradecyloxy)propan-2-ol with an epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature, yielding the desired epoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the epoxidation process. The use of catalysts and advanced purification techniques further enhances the overall production process.
Análisis De Reacciones Químicas
Types of Reactions
2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The oxirane ring can be opened by nucleophiles, leading to the formation of different products depending on the reaction conditions.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol or other reduced forms.
Elimination: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: m-CPBA, hydrogen peroxide, and other peroxides are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Elimination Conditions: Strong bases such as potassium tert-butoxide (t-BuOK) are used for elimination reactions.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of diols or other oxidized products.
Reduction: Formation of alcohols.
Elimination: Formation of alkenes.
Aplicaciones Científicas De Investigación
2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane involves the interaction of the oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific context of its use, such as in biological systems or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Epoxyhexadecane: Similar in structure but lacks the methoxy and tetradecyloxy groups.
2-(Methoxymethyl)oxirane: Similar but with a shorter alkyl chain.
1,2-Epoxyoctadecane: Similar but with a longer alkyl chain.
Uniqueness
2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
93177-43-6 |
|---|---|
Fórmula molecular |
C21H42O4 |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
2-[(1-methoxy-3-tetradecoxypropan-2-yl)oxymethyl]oxirane |
InChI |
InChI=1S/C21H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-23-17-20(16-22-2)24-18-21-19-25-21/h20-21H,3-19H2,1-2H3 |
Clave InChI |
HLAMQDLZVCFUNB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOCC(COC)OCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4R)-3,4,5,6-Tetrahydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14366054.png)
![Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis-](/img/structure/B14366062.png)
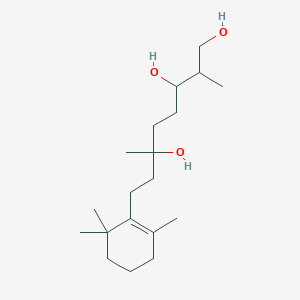
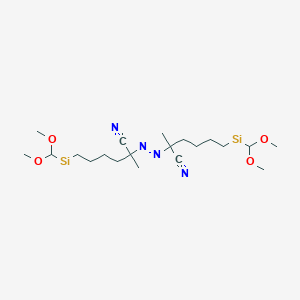
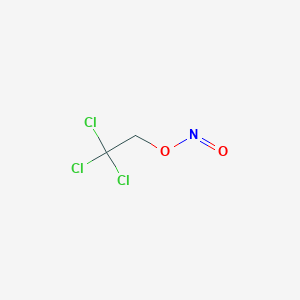
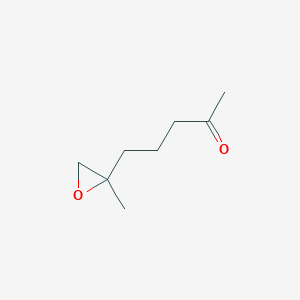
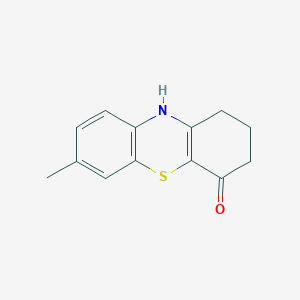
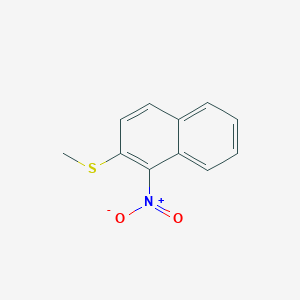
![2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14366104.png)

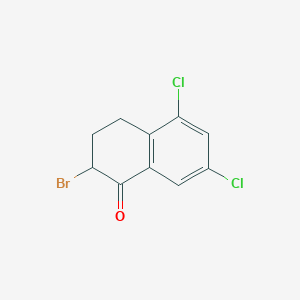

![N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide](/img/structure/B14366124.png)
